molecular formula C15H16O B14268698 1-Naphthalenepentanal CAS No. 136415-75-3

1-Naphthalenepentanal

Cat. No.: B14268698
CAS No.: 136415-75-3
M. Wt: 212.29 g/mol
InChI Key: AVSPIYKXVMIDGZ-UHFFFAOYSA-N
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Description

1-Naphthalenepentanal (C₁₅H₁₄O) is an aromatic aldehyde featuring a naphthalene ring system substituted with a pentanal chain. While specific toxicological data for this compound are absent in the provided evidence, its chemical class suggests parallels with naphthalene derivatives, such as 1-methylnaphthalene and 2-methylnaphthalene, which are well-studied for environmental and health impacts .

Properties

CAS No.

136415-75-3

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

5-naphthalen-1-ylpentanal

InChI

InChI=1S/C15H16O/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-12H,1-2,5,7H2

InChI Key

AVSPIYKXVMIDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenepentanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with pentanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1-Naphthalenepentanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenepentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed:

    Oxidation: 1-Naphthalenepentanoic acid.

    Reduction: 1-Naphthalenepentanol.

    Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

1-Naphthalenepentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenepentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The naphthalene ring system may also interact with hydrophobic pockets in biological molecules, influencing their activity.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The aldehyde group in 1-naphthalenepentanal increases its electrophilicity compared to methyl or phenyl-substituted naphthalenes, making it prone to nucleophilic reactions (e.g., Schiff base formation with proteins) .
  • Solubility: Polar functional groups (aldehyde, carboxylic acid) enhance water solubility relative to non-oxygenated analogs like naphthalene or 1-methylnaphthalene .

Toxicological Profiles

Health Effects

Data from naphthalene and methylnaphthalenes () provide a baseline for comparison:

Compound Key Toxicological Endpoints (Animal Studies) NOAEL/LOAEL (mg/kg/day) Primary Target Organs
Naphthalene Respiratory inflammation, hemolytic anemia, cataracts LOAEL: 10 (inhalation) Lungs, liver, eyes
1-Methylnaphthalene Pulmonary edema, hepatic hypertrophy LOAEL: 50 (oral) Lungs, liver
2-Methylnaphthalene Renal tubular necrosis, oxidative stress NOAEL: 25 (oral) Kidneys
1-Naphthalenepentanal No direct data; predicted hepatotoxicity due to aldehyde metabolism Insufficient data Likely liver, lungs

Mechanistic Insights :

  • Aldehydes like 1-naphthalenepentanal may undergo oxidation to carboxylic acids (e.g., 1-naphthalenepentanoic acid) or conjugate with glutathione, altering toxicity pathways .
  • Methylnaphthalenes induce cytochrome P450 enzymes, leading to reactive metabolite formation; similar mechanisms may apply to 1-naphthalenepentanal but with enhanced reactivity due to the aldehyde group .

Environmental Fate and Bioaccumulation

Compound Persistence Bioaccumulation Potential Environmental Mobility
1-Naphthalenepentanal Moderate Low (due to polar group) Medium (soil/water)
Naphthalene Low Low High (air/water)
1-Methylnaphthalene High Moderate Low (soil/sediment)

Notes:

  • The aldehyde group in 1-naphthalenepentanal may facilitate degradation via hydrolysis or microbial action, reducing environmental persistence compared to methylnaphthalenes .
  • Lower log Kow (octanol-water partition coefficient) than methylnaphthalenes suggests reduced bioaccumulation .

Analytical Methods

While naphthalene and methylnaphthalenes are typically analyzed via GC-MS or HPLC (), 1-naphthalenepentanal’s aldehyde group may require derivatization (e.g., hydrazine reactions) for detection. Challenges include:

  • Sample Preparation : Aldehydes are volatile and reactive; stabilization techniques (e.g., cold trapping) are critical .
  • Biomonitoring : Metabolites (e.g., carboxylic acids) could serve as biomarkers, but standardized methods are lacking .

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